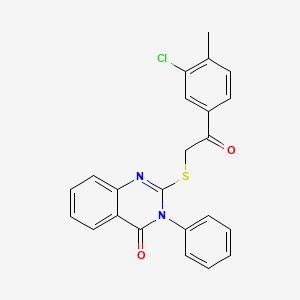

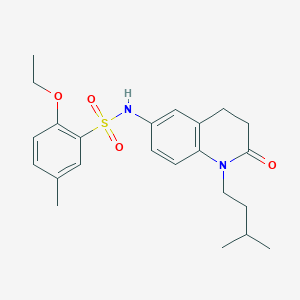

![molecular formula C12H7F3OS B2657080 2-[3-(Trifluoromethyl)benzoyl]thiophene CAS No. 816418-49-2](/img/structure/B2657080.png)

2-[3-(Trifluoromethyl)benzoyl]thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

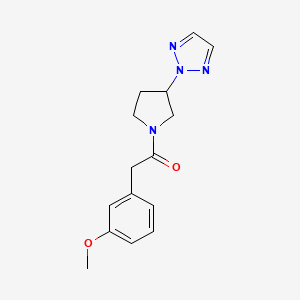

“2-[3-(Trifluoromethyl)benzoyl]thiophene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a trifluoromethyl group (-CF3) and a benzoyl group (-C6H5CO-), both attached to the thiophene ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and the structures of related compounds. It likely contains a thiophene ring with a benzoyl group and a trifluoromethyl group attached. The exact positions of these groups on the thiophene ring can be inferred from the name of the compound .科学的研究の応用

Domino Reactions with 2-Fluoro-3-trifluoromethylfurans and -thiophenes

2-Fluoro-3-trifluoromethylthiophenes are utilized in domino reactions, where the single fluorine atom can be replaced by various nucleophiles. These reactions have been integrated into domino reactions due to the susceptibility of certain products to undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions, indicating its potential for creating complex organic molecules with specific functional groups (Burger et al., 2001).

General Route to 3-((Trifluoromethyl)thio)benzofurans and Benzothiophenes

A general and facile route to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, highlighting the broad functional group tolerance and smooth reaction process, which underscores its adaptability in creating compounds for further applications in medicinal and material chemistry (Sheng et al., 2014).

Synthesis of Benzo[b]thiophenes with Selective Estrogen Receptor Modulators

The importance of benzo[b]thiophene derivatives, particularly as selective estrogen receptor modulators, is highlighted through methods involving intramolecular cyclization and aromatic nucleophilic substitution reactions. This showcases the compound's significance in synthesizing biologically active molecules (David et al., 2005).

Fused Tris(thienothiophene)-Based Electron Acceptor for Solar Cells

The design and synthesis of a fused tris(thienothiophene)-based electron acceptor for organic solar cells demonstrate the compound's utility in enhancing solar cell performance. The strong near-infrared absorption and high electron mobility highlight its potential in improving the efficiency of solar energy conversion (Li et al., 2018).

Regioselective Oxidative Coupling Reactions

The compound's utility in facilitating regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids underlines its versatility in synthesizing complex organic molecules, offering a pathway for creating compounds with specific functionalities (Schnapperelle et al., 2011).

特性

IUPAC Name |

thiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)9-4-1-3-8(7-9)11(16)10-5-2-6-17-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSMAMMINJXQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)